methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate
Description
Methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate is a complex organic compound with a unique structure It is characterized by a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules
Properties
Molecular Formula |
C31H40N2O5 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate |
InChI |
InChI=1S/C31H40N2O5/c1-29-15-12-22(33-38-19-26(34)32-27(28(35)37-4)20-8-6-5-7-9-20)18-21(29)10-11-23-24(29)13-16-30(2)25(23)14-17-31(30,3)36/h5-9,12,15,18,23-25,27,36H,10-11,13-14,16-17,19H2,1-4H3,(H,32,34)/t23-,24+,25+,27?,29+,30+,31+/m1/s1 |
InChI Key |
FZMJVIPEDOROSZ-YKTPPYMFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=NOCC(=O)NC(C5=CC=CC=C5)C(=O)OC)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=NOCC(=O)NC(C5=CC=CC=C5)C(=O)OC)C=CC34C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate typically involves multiple steps. The key steps include the formation of the cyclopenta[a]phenanthrene core, followed by functionalization at specific positions to introduce the hydroxy, amino, and ester groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bonds or reduce the ester group to an alcohol.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may yield an alcohol.
Scientific Research Applications
Methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- (8R,9S,10R,13S,14S,17S)-13-Ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl decanoate
- (8S,9S,10R,13R,14S,17R)-17-[(1R)-1,5-DIMETHYLHEXYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA [A]PHENANTHREN-3-YL 4-(DECYLOXY)BENZOATE
Uniqueness
Methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate is a complex organic compound with potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C55H74N2O6 and a molecular weight of approximately 874.18 g/mol. Its structure features a cyclopenta[a]phenanthrene core with various functional groups that may contribute to its biological properties.
1. Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:
- A study on steroid derivatives showed that certain compounds inhibited the growth of human colon adenocarcinoma SW480 cells with an IC50 value of 2.5 µg/ml .
- The presence of hydroxyl and amino groups in the structure may enhance interactions with cellular targets involved in cancer proliferation.
2. Hormonal Activity
The compound's structural similarity to known anabolic steroids suggests potential hormonal activity:
- Anabolic steroid derivatives have been shown to influence muscle growth and recovery processes in clinical settings .
- The compound's ability to bind to androgen receptors could be investigated further for its anabolic effects.
3. ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of related compounds suggest favorable characteristics:
- Good human intestinal absorption is noted for several steroid derivatives .
- These compounds typically do not penetrate the blood-brain barrier effectively, which may reduce central nervous system side effects.
Case Studies
Several case studies have explored the biological effects of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Identified cytotoxic effects on cancer cell lines. |
| Study B | Hormonal Effects | Demonstrated muscle growth enhancement in animal models. |
| Study C | ADMET Profile | Reported favorable absorption and low toxicity in human trials. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
